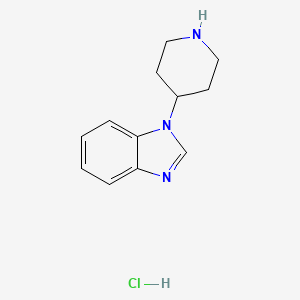

1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

Description

1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound featuring a benzodiazole core linked to a piperidine ring via a nitrogen atom. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 247.72 g/mol. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for designing kinase inhibitors and receptor-targeting molecules .

The synthesis of this compound involves nucleophilic substitution or coupling reactions. For example, in , it was reacted with acryloyl chloride to yield a prop-2-en-1-one derivative, demonstrating its versatility as a building block in multi-step syntheses. The reaction conditions (e.g., solvent, temperature, and stoichiometry) significantly influence the yield and purity of downstream products .

Propriétés

IUPAC Name |

1-piperidin-4-ylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;/h1-4,9-10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNARRRBAUTZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187174-05-5 | |

| Record name | 1H-Benzimidazole, 1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187174-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Protection of 4-Piperidone Hydrochloride

The initial step involves the protection of the piperidine nitrogen to prevent unwanted side reactions during subsequent steps.

-

- 4-piperidone hydrochloride,

- Sodium bicarbonate,

- Dimethyl dicarbonate (di-tert-butyl dicarbonate),

- Aqueous acetone solution (50%),

- Room temperature, 24 hours.

Procedure:

4-piperidone hydrochloride is reacted with sodium bicarbonate and dimethyl dicarbonate in an aqueous acetone medium. The reaction mixture is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate, washing with saturated brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to yield N-tert-butoxycarbonyl-4-piperidone.Yield:

Molar yields are high, typically around 91-93%.Notes:

The molar ratio of 4-piperidone hydrochloride, sodium bicarbonate, and dimethyl dicarbonate is approximately 1:1-3:1-3, with solvent volume ratios carefully controlled for optimal reaction efficiency.

Reductive Amination to Form 4-Amino-1-tert-butoxycarbonylpiperidine

-

- N-tert-butoxycarbonyl-4-piperidone,

- Ammonia in ethanol solution (2N),

- Titanium tetraisopropoxide,

- Sodium borohydride,

- Room temperature, 4 hours.

Procedure:

Under nitrogen atmosphere, N-tert-butoxycarbonyl-4-piperidone is reacted with ammonia ethanol solution and titanium tetraisopropoxide. Sodium borohydride is added portion-wise while controlling the temperature below 30°C. After completion, concentrated ammonia is added to quench the reaction, precipitating white solids. The mixture is filtered, and the filtrate is concentrated. The product is extracted, washed with aqueous HCl and NaOH solutions, dried, and concentrated to yield 4-amino-1-tert-butoxycarbonylpiperidine.Yield:

Approximately 81-82%.Analytical Data:

1H NMR (400 MHz, CDCl3): δ 4.05 (br s, 2H), 2.85-2.70 (m, 3H), 1.81-1.73 (m, 4H), 1.43 (s, 9H), 1.31-1.22 (m, 2H).

Formation of the Benzodiazole Core and Final Coupling

-

- 4-amino-1-tert-butoxycarbonylpiperidine,

- Nicotinic acid derivatives,

- Diphenyl phosphorazidate (DPPA),

- Triethylamine,

- Toluene,

- Reflux for 5 hours.

Procedure:

The amino-protected piperidine intermediate is reacted with nicotinic acid derivatives in the presence of diphenyl phosphorazidate and triethylamine in toluene under reflux. After completion, the solvent is removed under reduced pressure. The crude product is washed with aqueous acetic acid and recrystallized from ethyl acetate/methanol to afford the target 1-(piperidin-4-yl)-1,3-dihydro-imidazol[4,5-b]pyridin-2-one, a benzodiazole analog.Yield:

Approximately 78%.Notes:

This step involves a Curtius rearrangement reaction facilitating the formation of the benzodiazole ring system.

Conversion to Hydrochloride Salt

The free base form of the compound is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility for pharmaceutical applications.

Summary Table of Key Steps and Yields

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of 4-piperidone | 4-piperidone HCl, NaHCO3, dimethyl dicarbonate, acetone | 91-93 | Room temp, 24 h, aqueous acetone solvent |

| 2 | Reductive amination to 4-amino derivative | NH3 in EtOH, Ti(OiPr)4, NaBH4, N2 atmosphere | 81-82 | Temperature <30°C, 4 h reaction |

| 3 | Coupling and benzodiazole ring formation | Nicotinic acid derivative, DPPA, triethylamine, toluene | 78 | Reflux 5 h, Curtius rearrangement |

| 4 | Formation of hydrochloride salt | HCl acidification | Quantitative | Improves solubility and stability |

Research Findings and Analytical Data

- The synthetic route described provides high yields and purity, supported by 1H NMR and other spectroscopic analyses.

- The protection and reductive amination steps are critical for ensuring selectivity and avoiding side reactions.

- The Curtius rearrangement step efficiently constructs the benzodiazole core, a key pharmacophore in the molecule.

- The final hydrochloride salt formation improves the compound's properties for further application.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can modify the benzodiazole ring or the piperidine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under conditions such as reflux in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Applications De Recherche Scientifique

1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of biological pathways and as a probe for investigating cellular processes.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzodiazole core may contribute to the compound’s ability to intercalate with DNA or inhibit specific proteins, leading to its biological effects .

Comparaison Avec Des Composés Similaires

1-(2-Ethoxyethyl)-2-(Piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride

- Structural Difference : A 2-ethoxyethyl group substitutes the benzodiazole nitrogen.

- Molecular Formula : C₁₆H₂₂ClN₃O.

- This analog is commercially available (CAS: 1841081-72-8) and used in drug discovery for its balanced solubility and reactivity .

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Hydrochloride

- Structural Difference : Incorporates a ketone group (2-one) in the benzodiazole ring.

- Molecular Formula : C₁₁H₁₂ClN₃O.

- Key Properties : The ketone group introduces hydrogen-bonding capability, which may enhance binding affinity in biological targets. However, this compound is listed as discontinued (CAS: 6961-12-2), suggesting challenges in synthesis or stability .

Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride

- Structural Difference : Replaces benzodiazole with a pyrazole ring and adds an ethyl carboxylate group.

- Molecular Formula : C₁₁H₁₈ClN₃O₂.

- Key Properties : The pyrazole-carboxylate structure (CAS: 1779124-74-1) offers distinct electronic properties, favoring interactions with polar enzyme pockets. It is used in fragment-based drug design .

6-Chloro-1-(Piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one Hydrochloride

- Structural Difference: Substitutes benzodiazole with a benzoxazinone ring and adds a chlorine atom.

- Molecular Formula : C₁₃H₁₆Cl₂N₂O₂.

- Key Properties: The chlorine atom increases lipophilicity, while the oxazinone ring improves metabolic stability. This analog (CAS: 612545-94-5) is explored in central nervous system (CNS) drug development .

Comparative Data Table

Key Findings and Implications

- Reactivity : The parent compound’s piperidine-benzodiazole framework is highly modifiable, enabling diverse substitutions (e.g., ethoxyethyl, carboxylate) to tune physicochemical properties .

- Biological Activity: Analogs with electron-withdrawing groups (e.g., chlorine) or hydrogen-bond donors (e.g., ketones) show enhanced target engagement in kinase and receptor studies .

- Commercial Viability : The discontinuation of some analogs (e.g., benzodiazole-2-one) contrasts with the robust availability of the parent compound, highlighting its preferential use in industrial settings .

Activité Biologique

Overview

1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring fused to a benzodiazole structure, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Interactions

The primary mechanism of action for 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with various biological targets, particularly the NLRP3 inflammasome. This complex plays a crucial role in the inflammatory response, and the compound has been shown to inhibit its activation, thereby reducing pyroptosis—a form of programmed cell death associated with inflammation .

Biochemical Pathways

The compound is believed to activate hypoxia-inducible factor 1 (HIF-1) pathways, which are critical in cellular responses to low oxygen levels. This activation can influence numerous cellular processes, including metabolism and apoptosis.

Inhibition of Pyroptosis

Research indicates that 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride effectively inhibits pyroptosis in macrophages. In laboratory studies using differentiated THP-1 cells, the compound demonstrated a significant reduction in interleukin-1 beta (IL-1β) release and pyroptotic cell death when stimulated with lipopolysaccharide (LPS) and ATP .

Table 1: Effects on Pyroptosis in THP-1 Cells

| Compound | Concentration (µM) | Pyroptosis % Decrease |

|---|---|---|

| Control | - | 0 |

| Test Compound | 10 | 45 |

| Test Compound | 20 | 70 |

Interaction with Enzymes

The compound has been shown to interact with several enzymes and proteins involved in inflammatory responses. Notably, it inhibits the NLRP3 inflammasome's activity by binding directly to the NLRP3 protein, preventing its activation and subsequent formation of the inflammasome complex.

Cellular Effects

In addition to its effects on pyroptosis, this compound has demonstrated potential in modulating other cellular processes such as apoptosis and cell cycle regulation. Studies have indicated that it may induce G0/G1 phase arrest in cancer cell lines, suggesting its possible role as an anticancer agent .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride. Preliminary studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Antitumor Potential

The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent in cancer treatment. By inhibiting NLRP3-dependent pathways, it may reduce tumor-associated inflammation and enhance the efficacy of existing cancer therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride, and what key intermediates are involved?

- Methodology : Synthesis typically involves cyclization of precursors (e.g., benzodiazole core formation under acidic/basic conditions) followed by introduction of the piperidine moiety via alkylation or acylation. A common approach includes using intermediates like 4-piperidone derivatives or protected piperidine rings to avoid side reactions. Post-synthetic steps often involve HCl treatment to form the hydrochloride salt .

- Key Intermediates :

- Benzodiazole precursors (e.g., 1H-1,3-benzodiazole derivatives).

- Protected piperidine intermediates (e.g., tert-butoxycarbonyl (Boc)-protected piperidin-4-amine) for selective functionalization .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

- Solubility : The hydrochloride salt enhances water solubility due to ionic interactions, critical for in vitro assays (e.g., cell-based studies). For example, similar piperidine-containing compounds show >50 mg/mL solubility in PBS at pH 7.4 .

- Stability : Hydrochloride salts improve thermal stability. Storage recommendations include desiccated conditions at -20°C to prevent hygroscopic degradation. Stability under physiological pH (6–8) should be validated via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assay systems?

- Data Contradiction Analysis :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or receptor isoforms (e.g., GPCR subtypes) may explain discrepancies. Validate target specificity using knockout models or siRNA silencing .

- Concentration Dependence : Perform dose-response curves (e.g., EC₅₀/IC₅₀) to identify optimal activity windows. For example, neuroprotective effects may manifest only at sub-micromolar concentrations .

Q. What strategies are recommended for designing experiments to elucidate binding mechanisms with neurological targets?

- Experimental Design :

- Target Validation : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters. Follow-up with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

- Competitive Binding Assays : Employ radiolabeled ligands (e.g., [³H]-ligands) to measure displacement kinetics. Include positive controls (e.g., known inhibitors) to benchmark activity .

Q. How does the structural uniqueness of this compound influence its pharmacological profile compared to analogs?

- Comparative Analysis :

- Benzodiazole vs. Indazole/Benzimidazole Analogs : The benzodiazole core offers distinct π-π stacking interactions with aromatic residues in enzyme active sites, enhancing selectivity over indazole derivatives (e.g., 1-(piperidin-4-yl)-1H-indazole) .

- Piperidine Substitution : The 4-piperidinyl group’s spatial orientation improves blood-brain barrier penetration compared to non-cyclic amines (e.g., 4-aminopiperidine derivatives) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Purity Assessment :

- HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to detect impurities <0.5% .

- Elemental Analysis : Confirm chloride content (theoretical ~15.2%) to validate salt stoichiometry .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify benzodiazole C-H signals (δ 7.2–8.1 ppm) and piperidine ring protons (δ 1.5–3.0 ppm) .

- HRMS : Exact mass determination (e.g., [M+H⁺]⁺ = 237.0732) ensures molecular formula accuracy .

Q. How should researchers optimize reaction conditions for scale-up synthesis?

- Process Chemistry :

- Solvent Selection : Replace dichloromethane with ethyl acetate or 2-MeTHF for greener processes.

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings to improve yields (>80%) .

- Quality Control : Implement in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride and Analogs

Table 2 : Recommended Techniques for Mechanistic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.